2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one
Overview
Description
2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C12H11N5O2 and its molecular weight is 257.25 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one is a member of the dihydropyrimidinone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C13H13N5O2
- Molecular Weight : 271.28 g/mol
- CAS Number : 1207025-11-3
Structure
The structure of this compound features a fused heterocyclic system that includes a pyrazole and pyrimidine ring, which is critical for its biological activity.
Antiviral Activity
Recent studies have indicated that compounds containing the dihydropyrimidinone scaffold exhibit significant antiviral properties. For instance, derivatives of this compound have shown effectiveness against various viral targets:
- Mechanism of Action : The antiviral activity is often attributed to the inhibition of viral enzymes or interference with viral replication processes. For example, some derivatives have been reported to inhibit the NS5B RNA polymerase of Hepatitis C Virus (HCV) with IC50 values in the low micromolar range .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Research has demonstrated that similar dihydropyrimidinones can induce apoptosis in cancer cells:
- Case Study : A study highlighted that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapy .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in various signaling pathways:
- Adenylyl Cyclase Inhibition : Some analogs have been shown to selectively inhibit adenylyl cyclase type 1 (AC1), which is linked to chronic pain sensitization. In vitro studies revealed that these compounds could reduce cAMP production effectively, suggesting a potential role in pain management therapies .
Binding Affinity Studies
Binding affinity studies using radiolabeled ligands have provided insights into the interaction of this compound with various receptors:
Compound | Target Receptor | Binding Affinity (Ki) |
---|---|---|
This compound | A2B Adenosine Receptor | Low nanomolar range |
Analog 1 | AC1 | 1.4 μM |
Analog 2 | AC8 | 46% inhibition at IC90 |
These studies indicate that modifications to the core structure can significantly influence binding affinity and selectivity for specific receptors.
Properties
IUPAC Name |
2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-4-methyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c1-7-5-11(18)15-12(14-7)17-10(13)6-8(16-17)9-3-2-4-19-9/h2-6H,13H2,1H3,(H,14,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMAMVNIYOFSCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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